molecular formula C23H23N3O3 B2541849 N1-benzyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898458-30-5

N1-benzyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2541849
CAS RN: 898458-30-5
M. Wt: 389.455
InChI Key: OJUZCFAPRHPYQQ-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BIFE, and it is a derivative of oxalamide. BIFE has shown promising results in various studies, and it is believed that it has a wide range of applications in scientific research.

Scientific Research Applications

Synthesis and Properties

Research has demonstrated various methodologies and properties associated with compounds structurally related to N1-benzyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide. One study highlighted the photoinduced direct oxidative annulation of furan derivatives, showcasing the chemical's potential in forming highly functionalized polyheterocyclic compounds. This process did not require any transition metals or oxidants, indicating its utility in sustainable chemistry practices (Zhang et al., 2017). Another study reported the crystal structures of benzo-furan derivatives, emphasizing their potential in anti-tumoral applications due to their promising activity (Diana et al., 2019).

Catalytic Activity

N1-benzyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide and related compounds have shown effectiveness in catalyzing various chemical reactions. One study revealed the utility of N,N'-Bis(furan-2-ylmethyl)oxalamide in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating its applicability in pharmaceutical synthesis (Bhunia et al., 2017).

Medicinal Chemistry

Compounds structurally similar to N1-benzyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide have been explored for their medicinal properties. One study synthesized a series of derivatives and screened them for anti-bacterial, anti-fungal, and anti-tubercular activities, indicating the potential use of these compounds in developing new therapeutic agents (Akhaja & Raval, 2012).

Corrosion Inhibition

In the realm of industrial applications, derivatives of N1-benzyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide have been utilized as corrosion inhibitors. A study reported the synthesis of an inhibitor from biomass platform molecules, demonstrating its high efficacy in preventing carbon steel corrosion, indicating its potential for sustainable and efficient corrosion management (Chen et al., 2021).

properties

IUPAC Name

N-benzyl-N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-22(24-15-17-7-2-1-3-8-17)23(28)25-16-20(21-11-6-14-29-21)26-13-12-18-9-4-5-10-19(18)26/h1-11,14,20H,12-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUZCFAPRHPYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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